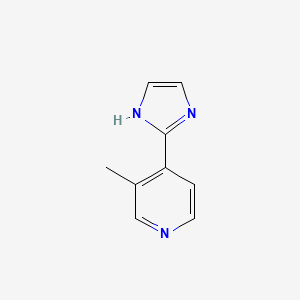

4-(1H-imidazol-2-yl)-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole derivatives can be synthesized from a variety of methods. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring that contains two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have been used in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Material Science Applications

The synthesis of imidazo[1,2-a]pyridines has been extensively researched due to its importance in medicinal chemistry and material science. Imidazo[1,2-a]pyridines are recognized for their broad applications, notably as a "drug prejudice" scaffold in medicinal chemistry and for their utility in material science owing to their structural characteristics. Various synthetic strategies such as condensation, multicomponent reactions, and oxidative coupling have been explored to efficiently produce this scaffold from readily available chemicals, highlighting its significance across different branches of chemistry (Bagdi, Santra, Monir, & Hajra, 2015).

Chemical Properties and Coordination Chemistry

Research into the chemical properties of imidazo[1,2-a]pyridines has led to the development of one-dimensional spin-crossover Iron(II) complexes. These complexes are significant for their steep one-step spin crossover (SCO) between high-spin and low-spin states, demonstrating the potential of imidazo[1,2-a]pyridines in coordination chemistry and material science. The crystalline structure of these complexes and their SCO behavior underline the versatility of imidazo[1,2-a]pyridines in designing materials with responsive properties (Nishi et al., 2010).

Catalysis and Reaction Monitoring

Imidazo[1,2-a]pyridines have also found applications in catalysis, particularly in the context of signal amplification by reversible exchange (SABRE) hyperpolarization techniques. The monitoring of chemical reactions involving imidazo[1,2-a]pyridines through 1H NMR spectroscopy has provided insights into the mechanistic aspects of catalytic processes. This includes the study of hydrogen isotope exchange reactions and catalyst formation, showcasing the role of imidazo[1,2-a]pyridines in enhancing our understanding of complex catalytic systems (Semenova et al., 2019).

Biological Applications and Drug Design

In the realm of drug discovery, imidazo[1,2-a]pyridines have been instrumental in the design of novel compounds with significant biological activity. For instance, the development of 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole scaffold has been reported, with these compounds exhibiting promising antibacterial, antitubercular, and antioxidant activities. Such studies highlight the potential of imidazo[1,2-a]pyridines in the development of new therapeutic agents, further emphasizing their multifaceted applications in scientific research (Kalaria et al., 2014).

Wirkmechanismus

Target of Action

The compound 4-(1H-imidazol-2-yl)-3-methylpyridine is an imidazole derivative . Imidazole derivatives have been found to interact with a variety of biological targets, showing a broad range of chemical and biological properties . They have been reported to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they interact with their targets in multiple ways . For instance, some imidazole derivatives have been found to restrict the growth of T. gondii, a parasitic protozoan .

Biochemical Pathways

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The properties of imidazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-10-3-2-8(7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWKGHQSZOBCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)

![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)

![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)